Flumethrin
Overview
Description
Flumethrin is a synthetic pyrethroid insecticide widely used in agriculture, livestock, and household insect control. It is particularly effective against ectoparasites such as Varroa mites in honeybees, ticks, and mites in cattle, and has been used in various formulations including pour-on applications, dips, and plastic strips for beehives . Despite its efficacy in pest control, flumethrin has been associated with adverse effects on non-target organisms, including honeybees and possibly other animals, as evidenced by studies showing its neurotoxicity, cytotoxicity, and potential endocrine-disrupting properties .
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactions involving flumethrin, such as its metabolism in organisms and its degradation in the environment, are not directly discussed in the provided papers. However, the effects of flumethrin on hepatic drug-metabolizing enzymes suggest that it undergoes metabolic processing in the liver, which could involve various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of flumethrin, such as solubility, stability, and lipophilicity, are not detailed in the provided papers. However, the distribution behavior of flumethrin in the hair coat of cattle following topical application suggests that it has a degree of lipophilicity, which facilitates its adherence to and persistence in the hair and skin of treated animals . Additionally, its ability to accumulate in beeswax indicates that flumethrin is lipophilic and persistent in the environment .
Relevant Case Studies
Several case studies have been conducted to assess the impact of flumethrin on non-target organisms. In honeybees, flumethrin has been shown to reduce lifespan, induce avoidance responses, interfere with olfactory learning, and act as a punishing reinforcer . In vitro studies have demonstrated flumethrin's cytotoxic and apoptotic effects on mammalian cells, including neuroblastoma and breast cancer cell lines, suggesting potential risks to human health . Additionally, the use of flumethrin in cattle has been associated with a reduction in tick numbers and incidence of tick-borne diseases, demonstrating its effectiveness in livestock protection .
Scientific Research Applications
Effect on Honeybees
Flumethrin, an acaricide used for Varroa mite control in honeybee keeping, has been shown to adversely affect the lifespan of Asian honeybees, Apis cerana cerana. It induces an innate avoidance response, acts as a punishing reinforcer in olfactory learning, and interferes with the association of an appetitive conditioned stimulus. Extended exposure to flumethrin within a colony reduces olfactory learning over time (Tan, Yang, Wang, & Menzel, 2013).
Toxicological Characteristics
Research indicates that flumethrin exhibits high acute toxicity to honeybees, with significant antioxidant response, detoxification, immune reaction, and apoptosis observed in the midguts of bees after chronic exposure. This suggests potential risks to bees and potential disturbances to homeostasis under longer exposure conditions (Qi et al., 2020).
Impact on Honeybee Larvae
Exposure of honeybee larvae to flumethrin leads to significant physiological damage. Higher concentrations of flumethrin affect enzyme activities related to detoxification and metabolism in larvae and newly emerged honeybees. It also down-regulates the expression levels of olfactory, antioxidant, immune, and detoxification-related genes, indicating a comprehensive impact on the larvae and emerging adult honeybees (Liu et al., 2022).
Use in Livestock
Flumethrin is extensively used in livestock, but its application can lead to changes in various biochemical and immunological parameters in animals like goats. A study showed mild changes in biochemical and immunological parameters following weekly dermal application for three months, but without a tendency to accumulate in different tissues (Dewangan et al., 2012).
Efficacy Against Ticks
Flumethrin has been found effective in controlling ticks in livestock and cattle, showing significant efficacy against various tick species. The application of flumethrin leads to a reduction in tick numbers and related infections in field-grazed cattle and is influenced by factors like sheep breed and application site (Fourie, Kok, & Peter, 2001), (Shimizu et al., 2000).
Safety And Hazards
Flumethrin has a negative effect on Apis ceranàs lifespan, induces an innate avoidance response, acts as a punishing reinforcer in olfactory learning, and interferes with the association of an appetitive conditioned stimulus . Furthermore, flumethrin uptake within the colony reduces olfactory learning over an extended period of time . Following substantial ingestion, patients may develop coma, convulsions and severe muscle fasciculations and may take several days, occasionally weeks, to recover .
Future Directions
properties
IUPAC Name |
[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2FNO3/c1-28(2)21(15-22(30)17-8-11-19(29)12-9-17)26(28)27(33)35-25(16-32)18-10-13-23(31)24(14-18)34-20-6-4-3-5-7-20/h3-15,21,25-26H,1-2H3/b22-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWCBRDRVXHABN-JCMHNJIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(C4=CC=C(C=C4)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)/C=C(/C4=CC=C(C=C4)Cl)\Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flumethrin | |
CAS RN |
69770-45-2 | |
Record name | Flumethrin [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069770452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | α-cyano-4-fluoro-3-phenoxybenzyl 3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUMETHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O051W13LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.